molecular formula C5H9F3O2 B13517994 (2R,3R)-3-(trifluoromethoxy)butan-2-ol

(2R,3R)-3-(trifluoromethoxy)butan-2-ol

Cat. No.: B13517994
M. Wt: 158.12 g/mol
InChI Key: KOKBPKNYKLJYLT-QWWZWVQMSA-N
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Description

(2R,3R)-3-(trifluoromethoxy)butan-2-ol is a chiral alcohol with a trifluoromethoxy group attached to the third carbon of a butan-2-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-3-(trifluoromethoxy)butan-2-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a butan-2-ol derivative.

    Introduction of Trifluoromethoxy Group: The trifluoromethoxy group can be introduced using reagents like trifluoromethyl ethers or trifluoromethyl iodide under specific conditions.

    Chiral Resolution: The resulting mixture is then subjected to chiral resolution techniques to obtain the desired (2R,3R) enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-3-(trifluoromethoxy)butan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a corresponding alkane.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles like sodium hydride (NaH) or organolithium reagents can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of new compounds with different functional groups.

Scientific Research Applications

(2R,3R)-3-(trifluoromethoxy)butan-2-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,3R)-3-(trifluoromethoxy)butan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-3-(methoxy)butan-2-ol: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    (2R,3R)-3-(ethoxy)butan-2-ol: Similar structure but with an ethoxy group instead of a trifluoromethoxy group.

Uniqueness

(2R,3R)-3-(trifluoromethoxy)butan-2-ol is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C5H9F3O2

Molecular Weight

158.12 g/mol

IUPAC Name

(2R,3R)-3-(trifluoromethoxy)butan-2-ol

InChI

InChI=1S/C5H9F3O2/c1-3(9)4(2)10-5(6,7)8/h3-4,9H,1-2H3/t3-,4-/m1/s1

InChI Key

KOKBPKNYKLJYLT-QWWZWVQMSA-N

Isomeric SMILES

C[C@H]([C@@H](C)OC(F)(F)F)O

Canonical SMILES

CC(C(C)OC(F)(F)F)O

Origin of Product

United States

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